1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-
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Overview
Description
1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]- is a compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of nitrophenyl groups, which are known for their electron-withdrawing properties, making the compound useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]- typically involves the reaction of 1H-1,2,4-triazol-1-amine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Amino derivatives of the triazole compound.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in cancer therapy, as the nitrophenyl groups can enhance the compound’s ability to target and kill cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, inhibiting their function. This inhibition can lead to the disruption of essential cellular processes, making the compound effective as an antimicrobial or anticancer agent. The triazole ring can also interact with nucleic acids, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: Lacks the nitrophenyl groups, making it less reactive in certain chemical reactions.
1H-1,2,4-Triazol-5-amine: Similar structure but different substitution pattern, leading to different chemical and biological properties.
4-Nitrophenylhydrazine: Contains nitrophenyl groups but lacks the triazole ring, resulting in different reactivity and applications.
Uniqueness
1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]- is unique due to the presence of both the triazole ring and nitrophenyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The electron-withdrawing nature of the nitrophenyl groups also contributes to its effectiveness in various chemical reactions.
Properties
CAS No. |
148869-15-2 |
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Molecular Formula |
C15H12N6O4 |
Molecular Weight |
340.29 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C15H12N6O4/c22-20(23)14-3-1-12(2-4-14)9-18(19-11-16-10-17-19)13-5-7-15(8-6-13)21(24)25/h1-8,10-11H,9H2 |
InChI Key |
PEOBRHHPTRJLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)[N+](=O)[O-])N3C=NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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